3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

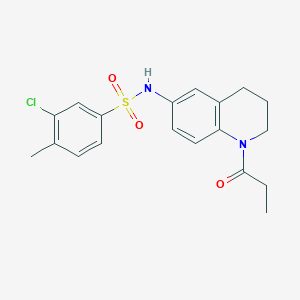

The compound 3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at position 1 and a benzenesulfonamide moiety at position 4. The benzene ring is further substituted with chlorine and methyl groups at positions 3 and 4, respectively. Structural analogs suggest that its activity may hinge on the electronic and steric effects of the chloro, methyl, and propanoyl substituents .

Properties

IUPAC Name |

3-chloro-4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-3-19(23)22-10-4-5-14-11-15(7-9-18(14)22)21-26(24,25)16-8-6-13(2)17(20)12-16/h6-9,11-12,21H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXSVZLYACMIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including Friedel-Crafts acylation, reduction, and sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections and cancer.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Implications of Structural Differences

Bioactivity Modulation: The fluoro substituent in the analog may enhance binding to polar residues in enzyme active sites (e.g., via halogen bonding), whereas the methyl group in the target compound could favor hydrophobic interactions .

Physicochemical Properties: Lipophilicity: The methyl group in the target compound likely increases logP compared to the fluoro-substituted analog, impacting membrane permeability. Solubility: The sulfonyl group in the analog may improve aqueous solubility due to its polarity, whereas the propanoyl group might reduce it.

Synthetic Accessibility: The propanoyl group in the target compound could be synthesized via acylation reactions, while the propylsulfonyl group in the analog requires sulfonylation, which may involve harsher reagents or conditions .

Research Findings and Data Gaps

Available Data from Analog Studies

While direct data for the target compound are lacking, studies on similar sulfonamide-tetrahydroquinoline hybrids suggest:

- Enzyme Inhibition: Analogous compounds exhibit IC₅₀ values in the nanomolar range for carbonic anhydrase isoforms, with substituents at position 4 (e.g., -F, -CH₃) critically influencing selectivity .

- Antimicrobial Activity : Fluoro-substituted analogs often show enhanced Gram-negative bacterial inhibition compared to methyl-substituted derivatives, likely due to improved penetration.

Critical Unresolved Questions

- Pharmacokinetics: No data exist on the target compound’s absorption, distribution, or metabolic fate.

- Toxicity Profile: The impact of the propanoyl group on off-target effects (e.g., hepatic toxicity) remains uncharacterized.

Biological Activity

Chemical Structure

The chemical structure of 3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be represented as follows:

Physical Properties

- Molecular Weight : 348.85 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. The specific mechanism for this compound may also involve additional pathways due to its unique structural features.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties against a range of pathogens. For instance:

- In vitro studies : Showed that similar sulfonamide compounds have significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Cardiovascular Effects

A study evaluating the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts indicated that some sulfonamides could modulate cardiovascular functions. The study suggested that these compounds might influence calcium channel activity, which is critical in cardiac function regulation .

Case Studies

- Antimicrobial Efficacy : A comparative study demonstrated that certain derivatives of sulfonamides showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics.

- Cardiovascular Impact : In a controlled experiment using isolated rat hearts, compounds similar to this compound were shown to significantly reduce coronary resistance and alter perfusion pressure dynamics .

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies suggest that the compound may exhibit favorable absorption and distribution characteristics. Computational models predict moderate permeability across biological membranes, which is essential for effective therapeutic action.

Future Directions

Further research is needed to explore:

- In vivo efficacy : To validate the biological activity observed in vitro.

- Mechanistic studies : To elucidate the specific pathways through which this compound exerts its effects.

- Safety profile : Comprehensive toxicity studies are necessary to assess the therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.